

ME-143 in Cell Culture: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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Introduction

ME-143 is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), an enzyme implicated in cancer cell growth and proliferation.^{[1][2]} Beyond its primary target, **ME-143** has also been shown to inhibit mitochondrial complex I and modulate the WNT/ β -catenin signaling pathway, highlighting its multi-faceted mechanism of action against cancer cells. These application notes provide a comprehensive guide for utilizing **ME-143** in cell culture experiments, including detailed protocols for assessing its biological effects and elucidating its mechanisms of action.

Mechanism of Action

ME-143 exerts its anti-cancer effects through several key mechanisms:

- **ENOX2 Inhibition:** **ME-143** specifically targets and inhibits the tumor-associated ENOX2 protein. This inhibition disrupts the protein's disulfide-thiol interchange and oxidative activities, which are crucial for cancer cell enlargement and progression through the cell cycle.^{[1][2]}
- **Mitochondrial Complex I Inhibition:** **ME-143** has been demonstrated to inhibit the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This disruption of the

mitochondrial electron transport chain can lead to reduced ATP production and increased oxidative stress, ultimately triggering cell death.

- **WNT/ β -catenin Pathway Modulation:** Evidence suggests that **ME-143** can inhibit the WNT/ β -catenin signaling pathway, a critical pathway often dysregulated in various cancers, playing a role in cell proliferation, survival, and differentiation.

The multifaceted mechanism of **ME-143** makes it a compelling candidate for further investigation in a variety of cancer models.

Data Presentation: Quantitative Analysis of ME-143 Activity

The inhibitory effects of **ME-143** have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell Line	Cancer Type	IC50 (nM)	Reference
HeLa	Cervical Cancer	~50	[2]
Various Cultured Cancer Cells	Various	20-50	[1]

Note: This table will be expanded as more specific IC50 values for a wider range of cell lines are identified in ongoing research.

Experimental Protocols

Preparation of ME-143 for In Vitro Studies

Materials:

- **ME-143** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

- Sterile cell culture medium appropriate for the cell line of interest

Protocol:

- **Reconstitution:** Prepare a high-concentration stock solution of **ME-143** by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of **ME-143** (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
- **Working Solution Preparation:** On the day of the experiment, thaw an aliquot of the **ME-143** stock solution at room temperature. Prepare a working solution by diluting the stock solution in a sterile cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of **ME-143** on the viability of cancer cells.

Materials:

- Cancer cells of interest
- Complete cell culture medium
- **ME-143** working solutions
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Phosphate-buffered saline (PBS)
- Microplate reader

Protocol:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- **Treatment:** After 24 hours, remove the medium and add 100 μ L of fresh medium containing various concentrations of **ME-143** (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value of **ME-143**.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by **ME-143**.

Materials:

- Cancer cells of interest

- Complete cell culture medium
- **ME-143** working solutions
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with **ME-143** at concentrations around the predetermined IC50 value for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
- **Cell Harvesting:** After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
- **Washing:** Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- **Staining:** Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of **ME-143** on cell cycle progression.

Materials:

- Cancer cells of interest

- Complete cell culture medium
- **ME-143** working solutions
- 6-well cell culture plates
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
- Flow cytometer

Protocol:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with **ME-143** at desired concentrations for a specific duration (e.g., 24 hours).
- **Cell Harvesting and Fixation:** Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
- **Incubation:** Incubate in the dark at room temperature for 30 minutes.
- **Flow Cytometry Analysis:** Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[3]

Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of **ME-143** on the expression and phosphorylation of key proteins in targeted signaling pathways.

Materials:

- Cancer cells of interest

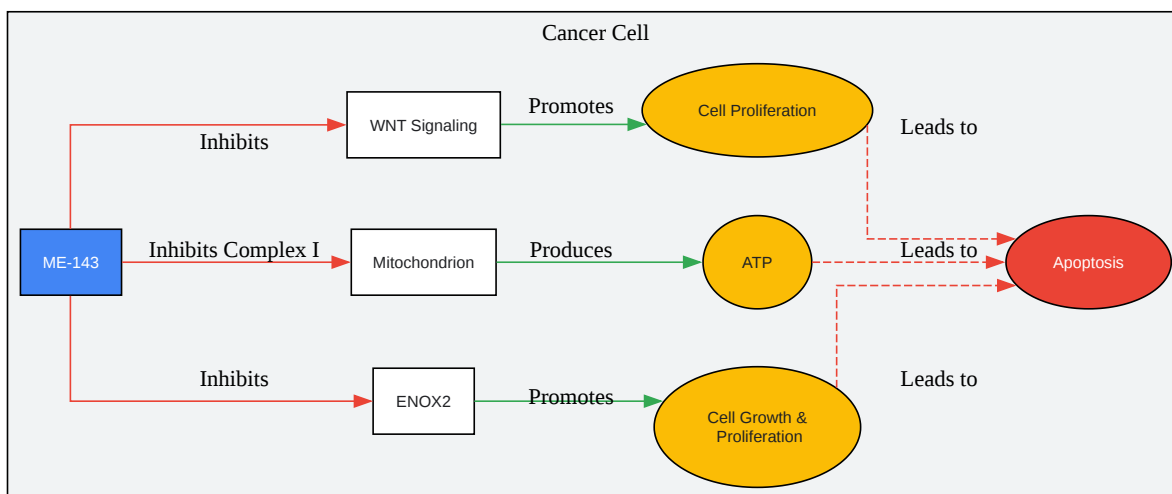
- Complete cell culture medium
- **ME-143** working solutions
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against ENOX2, subunits of mitochondrial complex I, β -catenin, and phosphorylated forms of relevant proteins)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

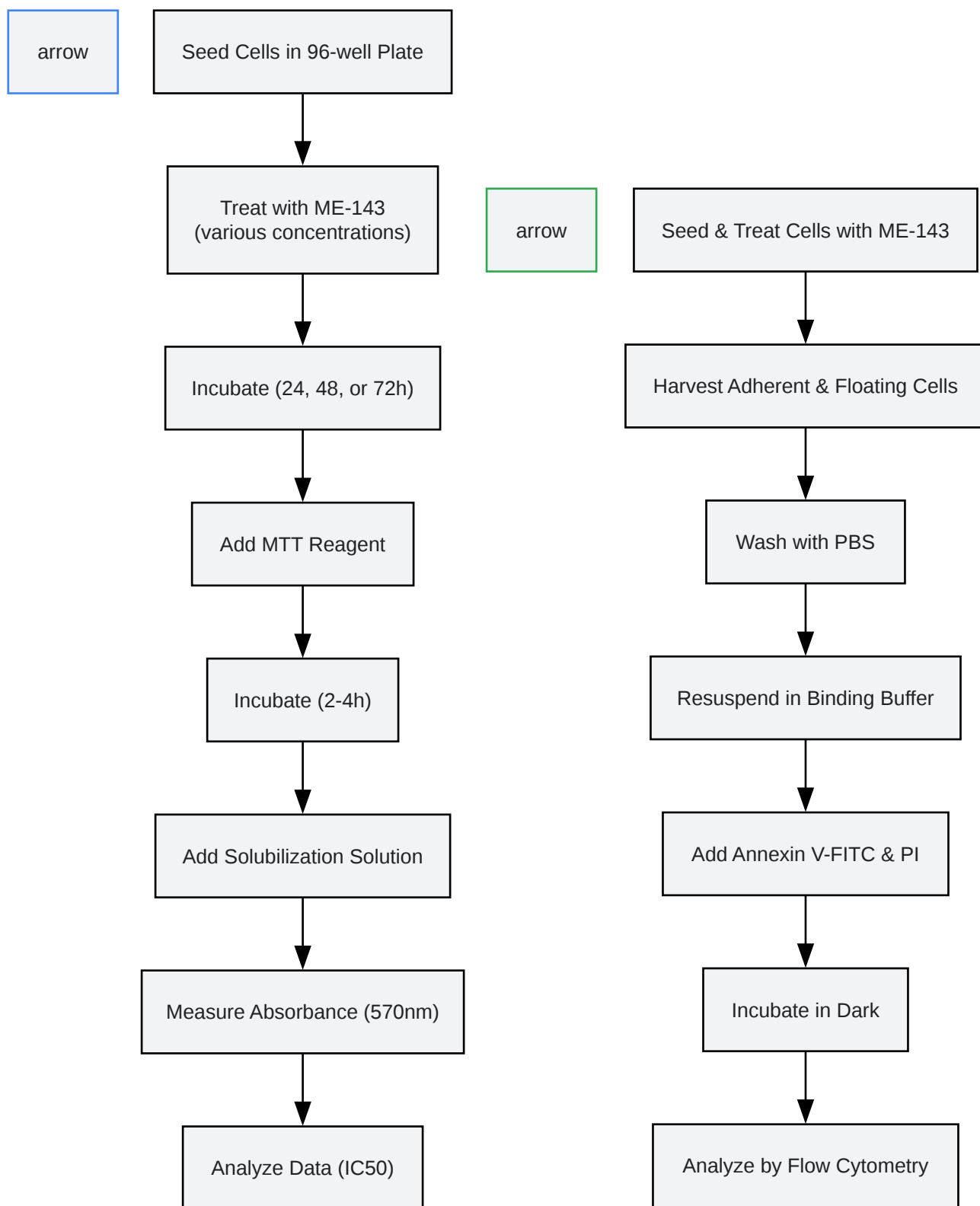
Protocol:

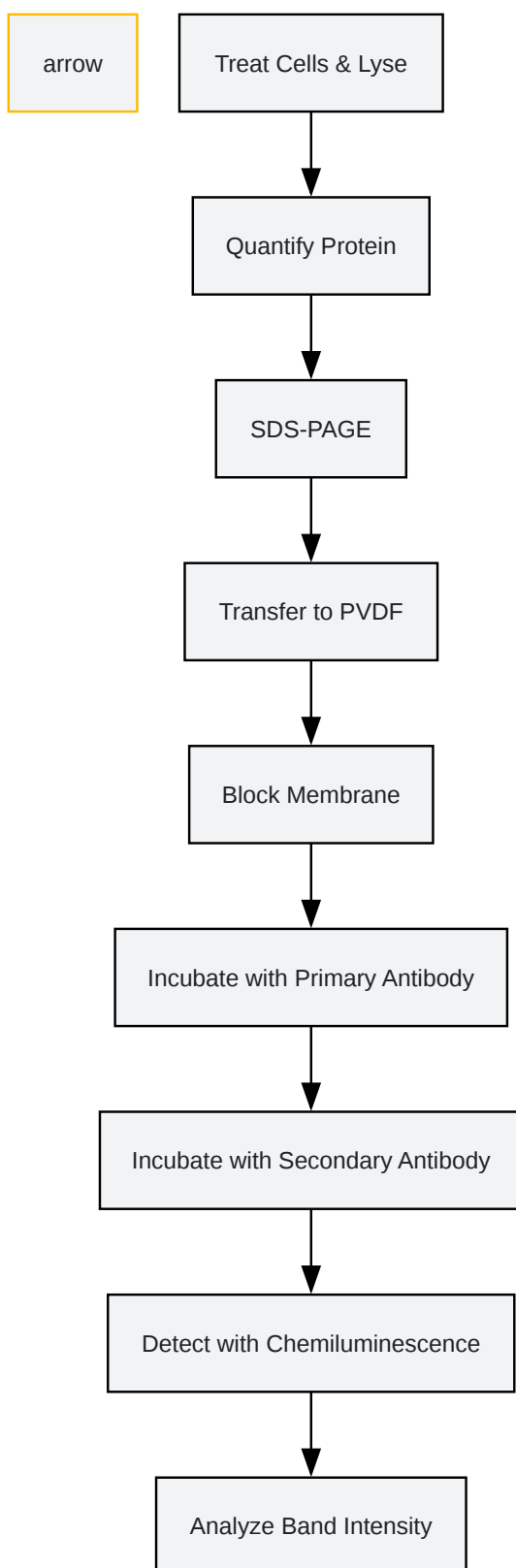
- Cell Treatment and Lysis: Treat cells with **ME-143** as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations







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References

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